molecular formula C31H21N5O3S4 B11532488 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11532488
M. Wt: 639.8 g/mol
InChI Key: BRENLENNAPNAKH-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE is a complex organic compound that features multiple heterocyclic structures. The compound is characterized by the presence of benzothiazole and benzoxazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzoxazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiazole moieties can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BENZONITRILE: Shares the benzothiazole moiety but differs in its nitrile group.

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE: Contains a benzothiazole and a phenyl group with hydroxyl substituents.

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE is unique due to its combination of benzothiazole and benzoxazole moieties, which confer distinct biological activities and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H21N5O3S4

Molecular Weight

639.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-[5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C31H21N5O3S4/c37-27(16-40-30-35-21-5-1-3-7-25(21)42-30)32-19-11-9-18(10-12-19)29-34-23-15-20(13-14-24(23)39-29)33-28(38)17-41-31-36-22-6-2-4-8-26(22)43-31/h1-15H,16-17H2,(H,32,37)(H,33,38)

InChI Key

BRENLENNAPNAKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)NC(=O)CSC6=NC7=CC=CC=C7S6

Origin of Product

United States

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